Darexaban glucuronide synthesis and characterization
Darexaban glucuronide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Darexaban (B1669829) Glucuronide
Introduction
Darexaban (YM150) is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Following oral administration, darexaban undergoes extensive and rapid first-pass metabolism to form its primary and pharmacologically active metabolite, darexaban glucuronide (YM-222714).[1][2][3][4] This glucuronide conjugate is the major circulating component in humans and is the principal determinant of the in vivo antithrombotic effect.[1][2][3][4][5][6][7][8] In fact, plasma levels of the parent darexaban are often less than 1% of its glucuronide metabolite.[4] Darexaban glucuronide is equipotent to its parent drug in terms of anti-FXa activity.[4][5] Understanding the synthesis and characterization of this active metabolite is crucial for researchers, scientists, and drug development professionals in the field of anticoagulant therapy. Although the clinical development of darexaban was discontinued, the methodologies associated with it remain valuable.[1][7]
Physicochemical Properties of Darexaban Glucuronide
| Property | Value | Reference |
| Compound Name | Darexaban glucuronide | [7] |
| Synonym | YM-222714 | [7][8] |
| CAS Number | 432029-12-4 | [7] |
| Chemical Formula | C₃₃H₃₈N₄O₁₀ | [7] |
| Exact Mass | 650.2588 | [7] |
| Molecular Weight | 650.69 | [7] |
| Elemental Analysis | C, 60.91; H, 5.89; N, 8.61; O, 24.59 | [7] |
Synthesis of Darexaban Glucuronide
The most biologically relevant method for synthesizing darexaban glucuronide for research purposes is through an enzymatic approach that mimics its in vivo formation.[2] This biotransformation is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[1][2]
Key Enzymes in Darexaban Glucuronidation
The glucuronidation of darexaban is mediated by multiple UGT1A family enzymes.[5] UGT1A9 is the predominant enzyme in the liver, while UGT1A10 is key in the intestine.[1][2][3][5]
| Enzyme | Primary Location | Role in Darexaban Metabolism | Reference |
| UGT1A9 | Liver | Major enzyme for systemic glucuronidation. | [2][3][5] |
| UGT1A10 | Intestine | Key enzyme in first-pass metabolism. | [2][3][5] |
| UGT1A7 | Intestine | Minor role in glucuronidation. | [3][5] |
| UGT1A8 | Intestine | Minor role in glucuronidation. | [3][5] |
Kinetic Parameters for Darexaban Glucuronidation
| Enzyme Source | Kinetic Parameter (Km) | Reference |
| Human Liver Microsomes (HLM) | >250 µM | [1][3] |
| Human Intestinal Microsomes (HIM) | 27.3 µM | [1][3] |
| Recombinant UGT1A10 | 34.2 µM | [1][3] |
Experimental Protocol: Enzymatic Synthesis and Purification
This protocol details a robust method for producing darexaban glucuronide for research applications.[2]
1. Reaction Mixture Preparation:
-
Darexaban: Prepare a stock solution in a suitable solvent (e.g., DMSO) and add to the reaction buffer to achieve the desired final concentration.
-
UDP-glucuronic acid (UDPGA): Add the UDPGA cofactor to the reaction mixture.
-
UGT Enzymes: Use human liver microsomes, intestinal microsomes, or recombinant UGT1A9/UGT1A10.
-
Buffer: A phosphate (B84403) buffer (e.g., 50 mM, pH 7.4) containing magnesium chloride is typically used.
2. Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.[2] Optimal incubation time may need to be determined empirically.[2]
3. Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing 0.1% formic acid.[2]
4. Protein Precipitation:
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[1][2]
5. Purification:
-
Collect the supernatant containing the synthesized darexaban glucuronide.[2]
-
Purify the product using preparative High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the pure product and lyophilize to obtain the final solid product.[2]
Characterization and Analytical Methods
Accurate characterization of the synthesized darexaban glucuronide is essential to confirm its identity, purity, and structure.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the ideal method for the quantification of darexaban and darexaban glucuronide in biological matrices and reaction mixtures.[1][2]
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., stable isotope-labeled darexaban glucuronide).[1]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable mobile phase for injection.[1]
2. LC-MS/MS System:
-
Chromatographic System: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[2]
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes is typically used.[2]
-
Flow Rate: 0.3-0.5 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both darexaban and darexaban glucuronide.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of darexaban, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of darexaban are not affected to a clinically relevant degree by rifampicin, a strong inducer of P-glycoprotein and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
